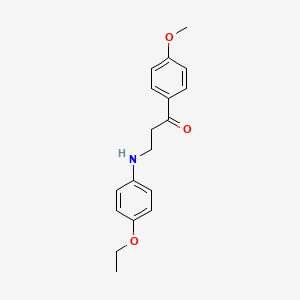
1-(2-Thienylcarbonyl)piperazine trifluoroacetate
Descripción general
Descripción
“1-(2-Thienylcarbonyl)piperazine trifluoroacetate” is a chemical compound with the CAS Number: 477204-94-7 . It has a molecular weight of 310.3 .
Molecular Structure Analysis
The linear formula of this compound is C9 H12 N2 O S . C2 H F3 O2 . The Inchi Code is 1S/C9H12N2OS.C2HF3O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;3-2(4,5)1(6)7/h1-2,7,10H,3-6H2;(H,6,7) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
1-(2-Thienylcarbonyl)piperazine trifluoroacetate is a chemical compound that has been explored in various synthetic and chemical modification studies. For instance, it has been used in the palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate, demonstrating its utility in the formation of indole derivatives which are significant in medicinal chemistry (Ambrogio, Cacchi, & Fabrizi, 2006). Additionally, the synthesis of arylpiperazines via palladium-catalyzed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, where trifluoroacetic acid plays a role in the removal of the Boc group, highlights the compound's relevance in the synthesis of arylpiperazine derivatives (Kerrigan, Martin, & Thomas, 1998).
Role in Pharmacology
Piperazine derivatives, including structures similar to 1-(2-Thienylcarbonyl)piperazine, have been extensively researched for their pharmacological activities. These derivatives are known for their central pharmacological activity, mainly involving the activation of the monoamine pathway, leading to their exploration for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti, & Costa, 2018). The research underscores the significance of piperazine and its derivatives in the development of new therapeutic agents.
Material Science and Sensing Applications
In the realm of material science and chemical sensing, derivatives of piperazine, akin to the structure of this compound, have been employed in innovative applications. For instance, BODIPY-derived piperazidine fluorescent indicators, incorporating piperazine subunits, have been developed for near-neutral pH sensing, demonstrating the versatility of piperazine derivatives in creating sensitive and selective chemical sensors for biological and environmental monitoring (Deng et al., 2016).
Propiedades
IUPAC Name |
piperazin-1-yl(thiophen-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.C2HF3O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;3-2(4,5)1(6)7/h1-2,7,10H,3-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUMSYYHSFSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


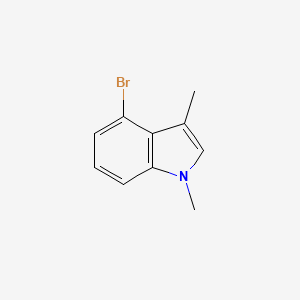

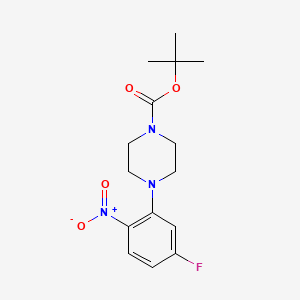

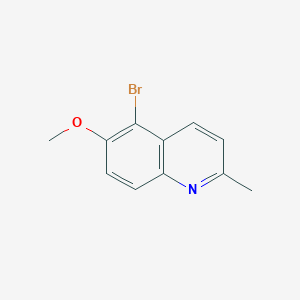
![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)

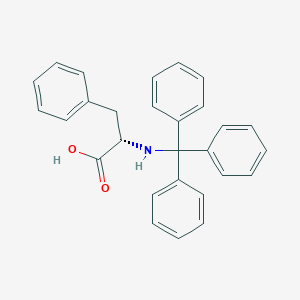

![n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide](/img/structure/B3139107.png)


